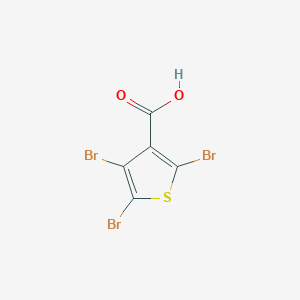
2,4,5-Tribromo-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tribromo-3-thiophenecarboxylic acid (TBTA) is a chemical compound that has gained significant attention in the field of chemical biology due to its ability to act as a versatile ligand for metal catalysts. TBTA is a heterocyclic compound that contains a thiophene ring and three bromine atoms attached to the aromatic ring. The compound has a molecular formula of C7H2Br3O2S and a molecular weight of 377.87 g/mol.
作用機序
2,4,5-Tribromo-3-thiophenecarboxylic acid acts as a bidentate ligand for metal catalysts, forming a stable complex with the metal center. The bromine atoms in this compound act as electron-withdrawing groups, enhancing the electron density on the thiophene ring. The electron-rich thiophene ring interacts with the metal center, facilitating the catalytic process. The complex formed between this compound and the metal center is highly stable, allowing for efficient and selective catalysis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. The compound is used solely as a ligand for metal catalysts in chemical biology research.
実験室実験の利点と制限
The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst for metal-catalyzed reactions has several advantages. The compound is readily available and easy to synthesize. The yield of this compound obtained through the synthesis method is high, and the purity is excellent. This compound enhances the efficiency and selectivity of metal-catalyzed reactions, allowing for the synthesis of complex organic compounds. However, one limitation of this compound is its toxicity. The compound is toxic and should be handled with care in the laboratory.
将来の方向性
2,4,5-Tribromo-3-thiophenecarboxylic acid has several potential future directions in chemical biology research. One area of interest is the development of new metal-catalyzed reactions using this compound as a co-catalyst. The compound has shown promising results in the synthesis of peptides, nucleotides, and natural products. Another area of interest is the development of new ligands based on this compound for metal catalysts. The bromine atoms in this compound play a crucial role in its ability to act as a ligand for metal catalysts. The development of new ligands based on this compound could lead to the discovery of new metal-catalyzed reactions and the synthesis of complex organic compounds.
合成法
2,4,5-Tribromo-3-thiophenecarboxylic acid can be synthesized using a simple and efficient method. The most commonly used method for synthesizing this compound is the reaction between 2,4,5-tribromothiophene and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction, followed by decarboxylation to yield this compound. The yield of this compound obtained through this method is high, and the purity is also excellent.
科学的研究の応用
2,4,5-Tribromo-3-thiophenecarboxylic acid is widely used in chemical biology research due to its ability to act as a versatile ligand for metal catalysts. The compound is used as a co-catalyst for various metal catalysts, including palladium, copper, and ruthenium. The use of this compound as a co-catalyst enhances the efficiency and selectivity of metal-catalyzed reactions. This compound is also used in the synthesis of various organic compounds, including peptides, nucleotides, and natural products.
特性
CAS番号 |
16694-22-7 |
|---|---|
分子式 |
C5HBr3O2S |
分子量 |
364.84 g/mol |
IUPAC名 |
2,4,5-tribromothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5HBr3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |
InChIキー |
YKTZXJNNXXBHKE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
正規SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
同義語 |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



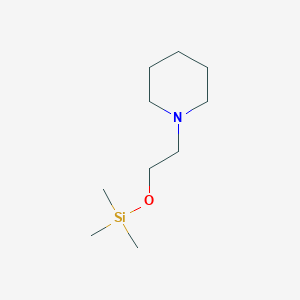
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)



![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
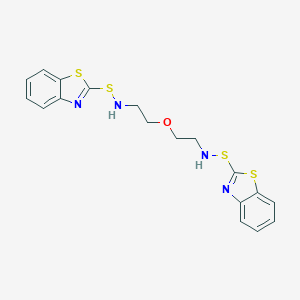
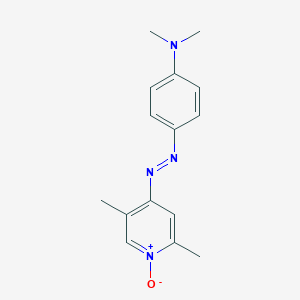
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
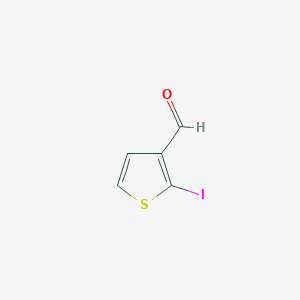
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)